molecular formula C9H8BrF3O B031625 2-Methyl-4-(trifluoromethoxy)benzyl bromide CAS No. 261951-95-5

2-Methyl-4-(trifluoromethoxy)benzyl bromide

Cat. No.: B031625
CAS No.: 261951-95-5
M. Wt: 269.06 g/mol
InChI Key: DIVAXDGCLDCEEX-UHFFFAOYSA-N
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Description

2-Methyl-4-(trifluoromethoxy)benzyl bromide, also known as this compound, is a useful research compound. Its molecular formula is C9H8BrF3O and its molecular weight is 269.06 g/mol. The purity is usually 95%.
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Scientific Research Applications

Trifluoromethoxylation Reactions

"2-Methyl-4-(trifluoromethoxy)benzyl bromide" serves as a precursor in trifluoromethoxylation reactions, enabling the synthesis of aliphatic trifluoromethyl ethers. This is achieved through nucleophilic displacement of activated bromides, highlighting the compound's role in the direct introduction of the trifluoromethoxy group into organic substrates. Such reactions are pivotal for the development of new materials and pharmaceuticals due to the unique properties conferred by the trifluoromethoxy group, such as increased lipophilicity and metabolic stability (Marrec et al., 2010).

Aryne Chemistry

In arynes chemistry, "this compound" is utilized to generate reactive intermediates for the synthesis of complex organic structures, such as naphthalenes and naphthols. These intermediates are crucial for the development of novel organic compounds with potential applications in drug development and material science (Schlosser & Castagnetti, 2001).

Synthesis of Benzyl Ethers and Esters

The compound is instrumental in the synthesis of benzyl ethers and esters, showcasing its utility in the preparation of diverse organic molecules. This includes the development of bench-stable pyridinium salts that facilitate the transformation of alcohols into benzyl ethers, demonstrating the compound's versatility in organic synthesis (Poon & Dudley, 2006).

Development of Organic Fluorine Compounds

"this compound" is also used in the development of organic fluorine compounds, which are increasingly important in pharmaceuticals, agrochemicals, and materials science. The introduction of the trifluoromethoxy group into organic molecules enhances their pharmacological and biological properties, making this compound crucial for the synthesis of new drugs and functional materials (Guo et al., 2017).

Safety and Hazards

This compound is classified as a skin corrosive and eye irritant . It can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment such as gloves and eye protection when handling it .

Properties

IUPAC Name

1-(bromomethyl)-2-methyl-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c1-6-4-8(14-9(11,12)13)3-2-7(6)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVAXDGCLDCEEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201217503
Record name 1-(Bromomethyl)-2-methyl-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201217503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261951-95-5
Record name 1-(Bromomethyl)-2-methyl-4-(trifluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261951-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bromomethyl)-2-methyl-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201217503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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